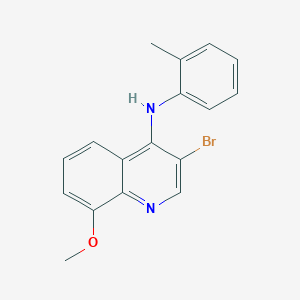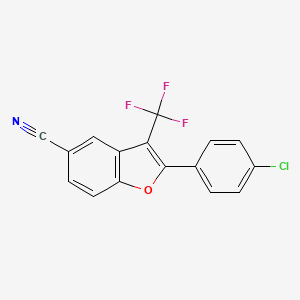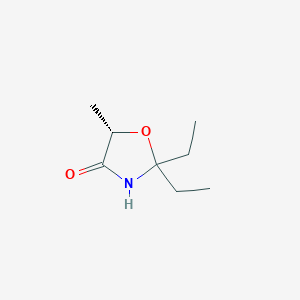
(S)-2,2-Diethyl-5-methyloxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Diethyl-5-methyloxazolidin-4-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diethyl-5-methyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-3-methyl-1-butanol with diethyl carbonate under basic conditions. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2-Diethyl-5-methyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(S)-2,2-Diethyl-5-methyloxazolidin-4-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinone derivatives have shown potential as antibacterial agents, and this compound may be explored for similar applications.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of (S)-2,2-Diethyl-5-methyloxazolidin-4-one involves its interaction with specific molecular targets. In the context of its use as a chiral auxiliary, the compound forms temporary covalent bonds with substrates, facilitating stereoselective reactions. The oxazolidinone ring provides a rigid framework that influences the stereochemistry of the reaction, leading to the formation of enantiomerically pure products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2,2-Dimethyl-5-methyloxazolidin-4-one
- (S)-2,2-Diethyl-4-methyloxazolidin-5-one
- ®-2,2-Diethyl-5-methyloxazolidin-4-one
Uniqueness
(S)-2,2-Diethyl-5-methyloxazolidin-4-one is unique due to its specific chiral configuration and the presence of diethyl and methyl substituents. These structural features contribute to its distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(5S)-2,2-diethyl-5-methyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-4-8(5-2)9-7(10)6(3)11-8/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
LRBGAGVJGFEQKO-LURJTMIESA-N |
Isomerische SMILES |
CCC1(NC(=O)[C@@H](O1)C)CC |
Kanonische SMILES |
CCC1(NC(=O)C(O1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
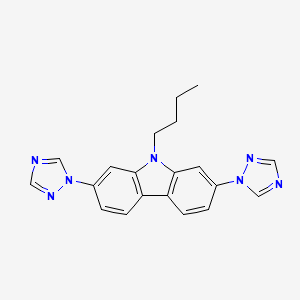
![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
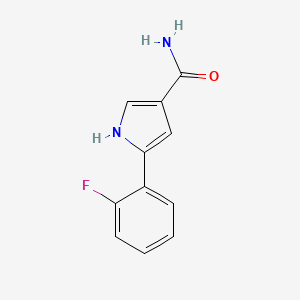
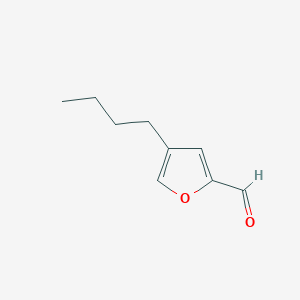
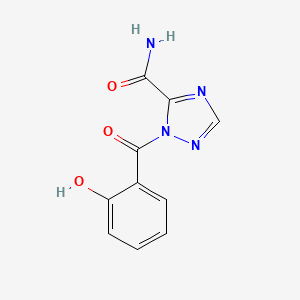

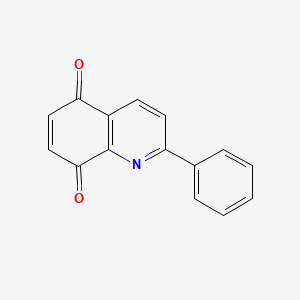
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)
![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
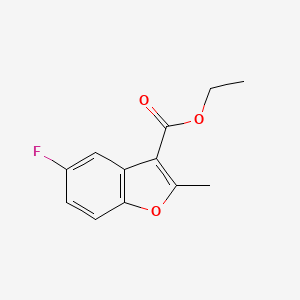
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
